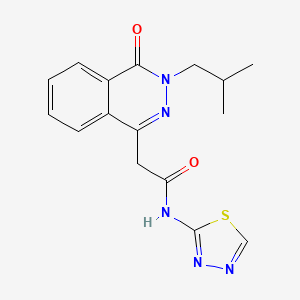![molecular formula C22H23NO6 B12173306 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173306.png)
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving an appropriate dione precursor.
Introduction of the 4-(prop-2-en-1-yloxy)phenyl group: This step often involves a substitution reaction using a suitable phenyl derivative.
Attachment of the hydroxy(5-methylfuran-2-yl)methylidene group: This step can be accomplished through a condensation reaction with a furan derivative.
Addition of the 2-methoxyethyl group: This can be achieved through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The phenyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: can be compared with other similar compounds, such as:
Cresols: These are simpler aromatic compounds with hydroxyl and methyl groups.
Aliphatic amines: These compounds contain amine groups and are commonly used in various chemical reactions.
Phenolic compounds: These include compounds like rosmarinic acid, which have hydroxyl groups attached to aromatic rings.
The uniqueness of This compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.
Propiedades
Fórmula molecular |
C22H23NO6 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H23NO6/c1-4-12-28-16-8-6-15(7-9-16)19-18(20(24)17-10-5-14(2)29-17)21(25)22(26)23(19)11-13-27-3/h4-10,19,25H,1,11-13H2,2-3H3 |
Clave InChI |
HCELGSIXCYVLCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide](/img/structure/B12173224.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12173225.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12173228.png)
![2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12173232.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12173235.png)
![8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B12173237.png)
![N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12173244.png)
![1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12173246.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12173248.png)
![3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173259.png)
![N-(2-(6-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12173262.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide](/img/structure/B12173275.png)

![3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12173298.png)
